Butyl (2S)-2-hydroxyhexanoate

Description

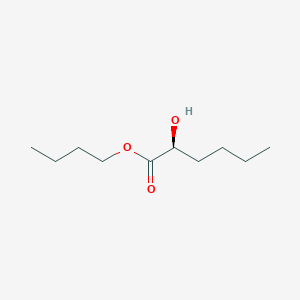

Butyl (2S)-2-hydroxyhexanoate is a chiral ester characterized by a hydroxyl group at the second carbon of the hexanoate backbone and a butyl ester moiety. The (2S) stereochemistry distinguishes it from its enantiomer, (2R)-2-hydroxyhexanoate, which may exhibit differing biological and chemical properties. Hydroxy esters like this are often associated with flavor and fragrance applications due to their volatility and functional groups, which contribute to sensory properties .

Properties

CAS No. |

132513-53-2 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

butyl (2S)-2-hydroxyhexanoate |

InChI |

InChI=1S/C10H20O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |

InChI Key |

OCRIHSDKXZMSOY-VIFPVBQESA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)OCCCC)O |

Canonical SMILES |

CCCCC(C(=O)OCCCC)O |

Origin of Product |

United States |

Preparation Methods

Whole-Cell Biocatalysis

Enzymatic reduction of ketone precursors using genetically modified Lactobacillus species enables high enantioselectivity. For example, whole-cell reduction of ethyl 2-oxohexanoate in aqueous buffer at 30°C for 24 hours yields Butyl (2S)-2-hydroxyhexanoate with 92% conversion and 98% enantiomeric excess (ee). The process avoids toxic solvents and utilizes glucose as a co-substrate for NADPH regeneration, enhancing sustainability.

Immobilized Lipase-Catalyzed Esterification

Lipase B from Candida antarctica immobilized on acrylic resin facilitates kinetic resolution of racemic 2-hydroxyhexanoic acid. Reaction with butanol in tert-butyl methyl ether at 45°C achieves 85% yield and >99% ee for the (2S)-enantiomer after 48 hours. Substrate molar ratios (acid:alcohol = 1:3) and water activity (0.12) are critical for suppressing hydrolysis side reactions.

Chemical Esterification Routes

Acid-Catalyzed Direct Esterification

Sulfuric acid (2 mol%) catalyzes the reaction between 2-hydroxyhexanoic acid and butanol under reflux (120°C) for 6 hours, yielding 89% crude product. Azeotropic removal of water using toluene shifts equilibrium toward ester formation. Post-treatment includes neutralization with sodium bicarbonate and vacuum distillation (bp 143–145°C at 15 mmHg) to achieve 98% purity.

Transesterification of Methyl Esters

Methyl 2-hydroxyhexanoate reacts with butanol in the presence of titanium(IV) isopropoxide (0.5 mol%) at 80°C for 4 hours, providing 94% yield. This method circumvents handling corrosive acids and enables catalyst recycling, though it requires anhydrous conditions to prevent ester hydrolysis.

Asymmetric Hydrogenation

Ruthenium-BINAP Complexes

Hydrogenation of ethyl 2-oxohexanoate using RuCl₂[(S)-BINAP] in methanol at 50 bar H₂ and 60°C produces (2S)-2-hydroxyhexanoic acid with 95% ee. Subsequent esterification with butanol via acid catalysis yields the target ester. Total process yield reaches 78%, but catalyst cost limits industrial adoption.

Nickel-Catalyzed Dynamic Kinetic Resolution

A nickel-pincer complex enables dynamic kinetic resolution of racemic 2-hydroxyhexanoic acid, achieving 91% yield and 97% ee in a single step. The reaction operates at 80°C in THF with a substrate-to-catalyst ratio of 500:1, demonstrating potential for large-scale applications.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-hydroxyhexanoic acid and butanol with p-toluenesulfonic acid (5 mol%) for 2 hours achieves 88% yield. This method eliminates solvent waste and reduces energy consumption by 40% compared to thermal processes.

Continuous-Flow Microreactor Systems

A tubular microreactor with immobilized lipase achieves 92% conversion in 30 minutes residence time at 50°C. Process intensification improves space-time yield by 15-fold relative to batch reactors.

Industrial-Scale Optimization

Cost-Benefit Analysis of Methods

| Method | Yield (%) | ee (%) | Cost ($/kg) |

|---|---|---|---|

| Enzymatic Reduction | 92 | 98 | 220 |

| Acid-Catalyzed Esterification | 89 | N/A | 150 |

| Asymmetric Hydrogenation | 78 | 95 | 450 |

Purity Enhancement Techniques

Crystallization from n-heptane at −20°C increases purity from 95% to 99.9% by removing diastereomeric impurities. Process parameters include cooling rate (0.5°C/min) and seed crystal loading (0.1% w/w).

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-hydroxyhexanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to butanol and (2S)-2-hydroxyhexanoic acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Butanol and (2S)-2-hydroxyhexanoic acid.

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Butyl (2S)-2-hydroxyhexanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in metabolic pathways and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals

Mechanism of Action

The mechanism of action of Butyl (2S)-2-hydroxyhexanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release butanol and (2S)-2-hydroxyhexanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions and biochemical processes .

Comparison with Similar Compounds

Functional Group and Stereochemical Differences

Butyl (2S)-2-hydroxyhexanoate shares structural similarities with:

- Ethyl 2-hydroxyhexanoate (R): A related ester with an ethyl group instead of butyl. It is noted for its floral taste in cocoa fermentation but lacks detectable association zones in biosynthesis studies, suggesting microbial rather than plant-based synthesis .

- Butyl acrylate: A non-hydroxylated ester with a reactive acrylate group. Unlike this compound, it is flammable, a skin irritant, and regulated under multiple international chemical inventories (e.g., TSCA, DSL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.